RuBi-Glutamate

Description

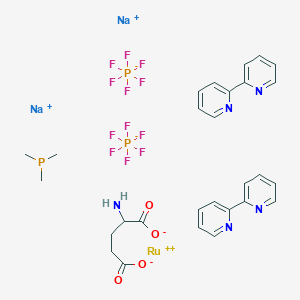

Structure

2D Structure

Properties

IUPAC Name |

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQVSHWHIPVYSZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F12N5Na2O4P3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RuBi-Glutamate: An In-depth Technical Guide to a Photoactivatable Neurotransmitter Probe

Introduction

RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-glutamate) is a caged compound that has emerged as a powerful tool for neuroscientists and researchers in drug development. This photoactivatable probe allows for the precise spatiotemporal release of the excitatory neurotransmitter glutamate upon illumination with visible or near-infrared light. Its unique photochemical properties, including a high quantum yield and two-photon uncaging capability, offer significant advantages over traditional caged compounds, enabling the precise mapping of neural circuits and the investigation of synaptic function with high resolution. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts: The "Caged" Neurotransmitter

This compound operates on the principle of photolysis. The glutamate molecule is chemically "caged" by a bulky, light-sensitive ruthenium-bipyridine complex. This cage renders the glutamate biologically inactive, preventing it from binding to its receptors. The application of light at a specific wavelength provides the energy required to break the bond between the cage and glutamate, leading to the rapid release of active glutamate into the extracellular space. This process, known as "uncaging," can be precisely controlled in both space and time, allowing researchers to mimic synaptic transmission at specific locations within a neural circuit.

The photorelease reaction is a heterolytic cleavage of the ruthenium-glutamate bond, which occurs within nanoseconds of light absorption.[1] This rapid release kinetic is crucial for mimicking the fast timescale of natural synaptic events.

Mechanism of Action: Light-Induced Glutamate Release

The uncaging of this compound can be achieved through two primary mechanisms:

-

One-Photon Excitation (1PE): Absorption of a single photon of visible light, typically in the blue-green spectrum (around 473 nm), provides sufficient energy to break the cage-glutamate bond.[2] This method is effective for activating larger populations of neurons or broader dendritic regions.

-

Two-Photon Excitation (2PE): The near-simultaneous absorption of two lower-energy photons, typically in the near-infrared range (around 800 nm), can also induce uncaging.[1] Because the probability of two-photon absorption is significant only at the focal point of a high-power laser, 2PE offers superior spatial resolution, enabling the activation of individual dendritic spines or even single synapses.[2][3]

Upon release, the uncaged glutamate binds to and activates postsynaptic glutamate receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. This activation leads to the influx of cations (Na+ and Ca2+) into the postsynaptic neuron, causing a depolarization known as an excitatory postsynaptic potential (EPSP). If the depolarization is strong enough, it can trigger an action potential, effectively "firing" the neuron.

Quantitative Data

The following tables summarize the key photochemical and physical properties of this compound, with comparative data for the commonly used caged glutamate, MNI-Glutamate, where available.

| Property | This compound | MNI-Glutamate | Reference |

| One-Photon Properties | |||

| Maximum Absorption (λmax) | ~450 nm | ~347 nm | |

| Extinction Coefficient (ε) at λmax | >4,000 M⁻¹cm⁻¹ at 473 nm | 4,340 M⁻¹cm⁻¹ at 347 nm | [2] |

| Quantum Yield (Φu) | ~0.13 - 0.14 | 0.085 | [1][4] |

| Two-Photon Properties | |||

| Optimal Wavelength (λ2P) | ~800 nm | ~720 nm | [3] |

| Two-Photon Uncaging Cross-Section (δu) | ~0.14 GM | ~0.06 GM | [1][4] |

| General Properties | |||

| Release Time | < 50 ns | microseconds to milliseconds | [1] |

| Water Solubility | High | Moderate |

Table 1: Photochemical and Physical Properties of this compound

| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |

| Concentration | 5 - 30 µM | 300 - 800 µM | |

| Light Source | 473 nm DPSS laser | Ti:sapphire laser tuned to ~800 nm | [2][3] |

| Application | Brain slices, cell culture | Brain slices, in vivo |

Table 2: Typical Experimental Parameters for this compound Uncaging

Experimental Protocols

Synthesis of this compound

Preparation of Acute Brain Slices for Electrophysiology and Uncaging

This protocol describes the preparation of acute brain slices, a common experimental model for studying synaptic function.

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., a mouse) with an appropriate anesthetic. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF).

-

Brain Extraction: Rapidly dissect and extract the brain, placing it immediately into the ice-cold, oxygenated slicing solution.

-

Slicing: Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, oxygenated slicing solution.

-

Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O₂ / 5% CO₂ at a physiological temperature (e.g., 32-34°C) for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature.

Two-Photon Uncaging of this compound and Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for performing two-photon uncaging of this compound while recording synaptic currents from a neuron in a brain slice.

-

Slice Preparation: Prepare acute brain slices as described above.

-

Solution Preparation: Prepare the recording aCSF and the intracellular solution for the patch pipette. Add this compound to the recording aCSF to a final concentration of 300-800 µM. Protect the this compound containing solution from light to prevent premature uncaging.

-

Patch-Clamp Setup: Transfer a brain slice to the recording chamber of a microscope equipped for two-photon imaging and whole-cell patch-clamp electrophysiology. Continuously perfuse the slice with the oxygenated aCSF containing this compound.

-

Neuron Identification and Patching: Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy. Using a micromanipulator, carefully approach the neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

Electrophysiological Recording: Record synaptic currents in voltage-clamp or membrane potential in current-clamp mode using an appropriate amplifier and data acquisition system.

-

Two-Photon Uncaging:

-

Tune the Ti:sapphire laser to the optimal wavelength for this compound two-photon excitation (~800 nm).[3]

-

Position the laser spot at the desired location, such as a dendritic spine or a region of the dendrite, using the microscope's scanning mirrors.

-

Deliver brief pulses of laser light (e.g., 1-5 ms) to uncage the this compound.

-

Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

-

-

Data Analysis: Analyze the recorded electrophysiological data to characterize the properties of the light-evoked synaptic responses. The specificity of the glutamate response can be confirmed by applying glutamate receptor antagonists such as APV and CNQX, which should block the uncaging-evoked currents.

Visualizations

Glutamate Receptor Signaling Pathway

Caption: Glutamate receptor signaling pathway activated by this compound uncaging.

Experimental Workflow for Two-Photon Uncaging of this compound

Caption: A generalized experimental workflow for two-photon uncaging of this compound.

Conclusion

This compound stands out as a versatile and efficient tool for the optical control of neuronal activity. Its favorable photochemical properties, including visible light sensitivity and a high two-photon cross-section, allow for precise and minimally invasive stimulation of neurons and their subcellular compartments. This technical guide has provided an in-depth overview of this compound, from its fundamental mechanism of action to practical experimental considerations. The ability to precisely deliver glutamate in a manner that mimics natural synaptic events will continue to be invaluable for dissecting the complexities of neural circuits and understanding the molecular basis of brain function and disease.

References

RuBi-Glutamate: A Technical Guide to a Photoswitchable Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-glutamate) is a caged compound that has emerged as a powerful tool in neuroscience and related fields. It allows for the precise spatiotemporal control of glutamate release, the primary excitatory neurotransmitter in the mammalian central nervous system, through photoactivation. This technical guide provides an in-depth overview of this compound, covering its discovery and development, core mechanisms, quantitative properties, and detailed experimental protocols for its synthesis and application.

Core Concepts and Development

Developed as an alternative to UV-light sensitive caged compounds, this compound utilizes a ruthenium-bipyridine complex as its photosensitive core.[1][2] This design offers several key advantages, including excitation by visible light, which is less phototoxic and allows for deeper tissue penetration than UV light.[2] The photorelease mechanism involves a rapid, single-step heterolytic cleavage of the ruthenium-glutamate bond upon absorption of a photon, releasing glutamate within nanoseconds.[3][4] This contrasts with the slower, multi-step uncaging process of many organic caged compounds.[3]

A significant advantage of this compound over other caged glutamates, such as MNI-glutamate, is its reduced antagonist effect on GABAergic transmission at effective concentrations.[2] This property is crucial for studying the intricate interplay between excitatory and inhibitory circuits in the brain without introducing significant pharmacological confounds.[2]

Quantitative Data

The photophysical and photochemical properties of this compound are summarized in the table below, alongside a comparison with the commonly used MNI-caged-glutamate.

| Property | This compound | MNI-caged-glutamate | Reference |

| Chemical Formula | cis---INVALID-LINK--2 | C16H19N3O9 | [2][3] |

| One-Photon Excitation Max (λmax) | ~450 nm | ~350 nm | [2][4] |

| Optimal One-Photon Uncaging Wavelength | 473 nm | Not applicable | [2] |

| Optimal Two-Photon Uncaging Wavelength | 800 nm | 720 nm | [2][3] |

| Quantum Yield (Φ) | ~0.13 at pH 7 | ~0.085 | [2] |

| Extinction Coefficient (ε) at λmax | >4,000 M⁻¹cm⁻¹ at 473 nm | ~5,000 M⁻¹cm⁻¹ at 330 nm | [2] |

| Two-Photon Uncaging Cross-Section (δu) | 0.14 GM | ~0.06 GM | [1] |

| Glutamate Release Time | < 50 ns | ~200 ns | [1][4] |

| Effect on GABAergic Transmission | Moderate reduction at 300 µM | Significant blockade at effective concentrations | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in two-photon uncaging experiments.

Experimental Protocols

Synthesis of this compound

The synthesis of the acid form of this compound, cis---INVALID-LINK--2, is performed under filtered light.[4]

Materials:

-

--INVALID-LINK--

-

L-Glutamic acid

-

AgNO3

-

Acetone

-

Water

-

KPF6

Procedure:

-

A solution of 110 mg of --INVALID-LINK-- and 23 mg of AgNO3 in 15 ml of a 2:1 acetone/water mixture is stirred for 3 hours in the dark.

-

The precipitated AgCl is filtered off.

-

To the resulting solution, 25 mg of L-Glutamic acid is added, and the pH is adjusted to 7.2.

-

The solution is then stirred at 40°C for 4 hours.

-

After cooling to room temperature, the solution is filtered, and the acetone is removed under vacuum.

-

The aqueous solution is washed with dichloromethane (3 x 10 ml).

-

The complex is precipitated by the addition of a saturated aqueous solution of KPF6 at 0°C.

-

The resulting orange solid is filtered, washed with cold water, and dried under vacuum.

Two-Photon Uncaging in Brain Slices

This protocol outlines a general procedure for two-photon uncaging of this compound to stimulate neurons in acute brain slices.

Materials and Equipment:

-

Acute brain slices (e.g., from mouse or rat hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

This compound

-

Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire) tunable to ~800 nm

-

Electrophysiology rig for whole-cell patch-clamp recording

-

Perfusion system

Procedure:

-

Slice Preparation: Prepare acute brain slices using standard methods and allow them to recover in aCSF for at least 1 hour.

-

Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution into the aCSF to a final concentration of 300 µM. Protect the this compound containing solution from light.

-

Experimental Setup: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with the this compound-containing aCSF.

-

Neuron Targeting: Identify a target neuron for stimulation using infrared differential interference contrast (IR-DIC) microscopy.

-

Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron in either current-clamp or voltage-clamp mode.

-

Two-Photon Uncaging:

-

Tune the two-photon laser to 800 nm.

-

Position the laser spot at the desired location for glutamate uncaging (e.g., on the soma or a specific dendritic spine).

-

Deliver a short laser pulse (e.g., 1-10 ms) to photorelease glutamate. The laser power will need to be adjusted to elicit a physiological response without causing photodamage.

-

-

Data Acquisition: Record the resulting excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) using the electrophysiology setup.

-

Data Analysis: Analyze the amplitude, kinetics, and frequency of the photo-evoked responses.

Conclusion

This compound represents a significant advancement in the field of chemical neuroscience, offering a versatile and powerful method for the optical control of neuronal activity. Its favorable photophysical properties, rapid release kinetics, and reduced off-target effects make it an invaluable tool for dissecting the complexities of neural circuits with high precision. This guide provides the foundational knowledge and protocols for researchers to effectively incorporate this compound into their experimental paradigms.

References

- 1. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Whitepaper on the Design, Synthesis, and Characterization of a Hypothetical Ruthenium(II) Complex: [Ru(bpy)(PMe₃)₂(Glu)]⁺

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ruthenium(II) polypyridyl complexes have garnered significant interest in medicinal chemistry and drug development due to their unique photochemical, electrochemical, and biological properties. This whitepaper presents a detailed theoretical framework for the design, synthesis, and characterization of a novel, hypothetical organometallic complex, Chloro(glutamato-κN,κO)bis(trimethylphosphine)(2,2'-bipyridine)ruthenium(II). This complex is designed to integrate the well-established photoactive properties of the ruthenium-bipyridine core, the tunable electronic influence of phosphine ligands, and the biorecognition potential of the glutamate amino acid ligand. We provide a comprehensive overview of its proposed chemical structure, predicted analytical data, detailed hypothetical experimental protocols for its synthesis and characterization, and logical workflows for its evaluation.

Core Chemical Structure and Design Rationale

The proposed complex, Chloro(glutamato-κN,κO)bis(trimethylphosphine)(2,2'-bipyridine)ruthenium(II), is a pseudo-octahedral Ru(II) coordination compound. The central ruthenium atom is in a +2 oxidation state with a d⁶ electron configuration.

-

Ruthenium (Ru) Center: The core of the complex, chosen for its versatile redox chemistry and ability to form stable, kinetically inert octahedral complexes.

-

2,2'-Bipyridine (bpy): A bidentate aromatic ligand that binds through two nitrogen atoms. The Ru-bpy moiety is known for its strong metal-to-ligand charge transfer (MLCT) absorptions and photoluminescent properties.

-

Trimethylphosphine (PMe₃): Two monodentate phosphine ligands are included. These are strong σ-donors that can influence the electronic properties of the metal center, thereby tuning the complex's redox potential and reactivity.

-

Glutamate (Glu): An amino acid that is proposed to act as a bidentate ligand, coordinating to the ruthenium center through the nitrogen of its amine group and one oxygen atom of a carboxylate group, forming a stable five-membered chelate ring.[1] The pendant carboxylic acid group offers a handle for further functionalization or can influence solubility and biological interactions.

-

Chloride (Cl⁻): A monodentate ligand that completes the coordination sphere. It can also serve as a leaving group in subsequent substitution reactions.

The resulting complex is chiral at the metal center, leading to the potential for stereoisomers (Δ and Λ enantiomers), which could have different biological activities.

Data Presentation: Predicted Analytical and Spectroscopic Data

The following tables summarize the expected quantitative data for the hypothetical complex based on values reported for structurally similar Ru(II) bipyridine-phosphine and Ru(II) bipyridine-amino acid complexes.[2][3][4][5][6]

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | 9.50 - 7.50 | Multiplets | Aromatic protons of the bipyridine ligand |

| ¹H | 4.00 - 3.50 | Multiplet | α-CH proton of glutamate |

| ¹H | 2.50 - 2.00 | Multiplets | β- and γ-CH₂ protons of glutamate |

| ¹H | 1.50 - 1.30 | Virtual triplet | Methyl protons of trimethylphosphine ligands |

| ³¹P{¹H} | 45.0 - 40.0 | Singlet | Coordinated PMe₃ ligands |

| ¹³C{¹H} | 158.0 - 120.0 | Multiple signals | Aromatic carbons of bipyridine |

| ¹³C{¹H} | 180.0, 175.0 | Two signals | Carboxylate carbons of glutamate |

| ¹³C{¹H} | 58.0 | Signal | α-CH carbon of glutamate |

| ¹³C{¹H} | 35.0 - 25.0 | Two signals | β- and γ-CH₂ carbons of glutamate |

| ¹³C{¹H} | 20.0 - 15.0 | Triplet (J-coupling to P) | Methyl carbons of trimethylphosphine ligands |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation |

|---|---|

| Mass Spectrometry (ESI-MS) | Peak corresponding to [M-Cl]⁺, showing characteristic Ru isotope pattern |

| UV-Visible Absorption (in CH₃CN) | λ_max ≈ 450 nm (¹MLCT), λ_max ≈ 280-300 nm (π-π* transitions) |

| Emission Spectroscopy (in CH₃CN) | λ_em ≈ 620 nm (Excitation at MLCT band) |

| Cyclic Voltammetry (vs Fc⁺/Fc) | Ru(II)/Ru(III) oxidation potential ≈ +0.8 to +1.2 V |

| Infrared Spectroscopy (cm⁻¹) | ν(C=O) ≈ 1710 (free COOH), ν(C=O) ≈ 1650 (coordinated COO⁻) |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and characterization of the target complex.

Synthesis of the Precursor Complex: [Ru(bpy)(PMe₃)₂Cl₂]

This protocol is adapted from established procedures for creating mixed-ligand ruthenium complexes.[2][3][7]

-

Materials: Ruthenium(III) chloride hydrate (RuCl₃·3H₂O), 2,2'-bipyridine (bpy), trimethylphosphine (PMe₃), ethanol, dichloromethane.

-

Procedure:

-

A solution of RuCl₃·3H₂O (1 equivalent) and 2,2'-bipyridine (1.1 equivalents) in ethanol (50 mL) is refluxed under an argon atmosphere for 4 hours.

-

The mixture is cooled to room temperature, and trimethylphosphine (2.5 equivalents) is added dropwise via syringe.

-

The reaction mixture is stirred at room temperature for 12 hours, during which a color change and precipitation are observed.

-

The resulting solid is collected by vacuum filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure precursor complex.

-

Synthesis of the Final Complex: [Ru(bpy)(PMe₃)₂(Glu)]Cl

-

Materials: [Ru(bpy)(PMe₃)₂Cl₂] precursor, L-Glutamic acid, sodium methoxide, methanol, dichloromethane.

-

Procedure:

-

L-Glutamic acid (1.2 equivalents) is dissolved in methanol and deprotonated by the addition of sodium methoxide (1.2 equivalents).

-

The precursor complex [Ru(bpy)(PMe₃)₂Cl₂] (1 equivalent) is dissolved in a 1:1 mixture of dichloromethane and methanol.

-

The solution of deprotonated glutamic acid is added dropwise to the precursor solution under an argon atmosphere.

-

The reaction mixture is stirred at 40°C for 24 hours.

-

The solvent is removed under reduced pressure. The resulting solid is redissolved in a minimum amount of dichloromethane and filtered to remove any insoluble salts.

-

The final product is precipitated by the slow addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Characterization Methods

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) is performed to confirm the molecular weight and isotopic distribution of the complex.

-

UV-Visible Spectroscopy: Absorption spectra are recorded in acetonitrile solution using a dual-beam spectrophotometer over a range of 200-800 nm.

-

Cyclic Voltammetry: Electrochemical measurements are conducted in an argon-purged acetonitrile solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte, using a standard three-electrode setup (glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

Mandatory Visualizations

Logical Relationship Diagram

Caption: Design rationale illustrating the contribution of each ligand to the final complex's properties.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and characterization of the target complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and Structural Evaluation of Organo-Ruthenium Complexes with β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. scite.ai [scite.ai]

Principles of two-photon excitation of RuBi-Glutamate

An In-depth Technical Guide on the Core Principles of Two-Photon Excitation of RuBi-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are indispensable tools in neuroscience, enabling the precise spatiotemporal control of biologically active molecules with light.[1][2] These photoactivatable probes remain inert until a pulse of light cleaves a "caging" group, releasing the active molecule.[2][3] When combined with two-photon excitation microscopy, this technique offers unparalleled precision, allowing for the stimulation of subcellular structures like individual dendritic spines.[4][5][6] Two-photon excitation uses near-infrared (NIR) lasers, which provide deeper tissue penetration, reduced light scatter, and lower phototoxicity compared to traditional one-photon (UV light) uncaging.[4][5][7]

This guide focuses on this compound (Ruthenium-bipyridine-trimethylphosphine-Glutamate), a novel caged compound that has gained traction for its advantageous properties.[8][9][10] Unlike many conventional caged glutamates that require UV excitation, this compound can be activated by visible light or, more effectively for high-resolution studies, by two-photon excitation in the NIR spectrum.[8][11] This document provides a comprehensive overview of the principles, protocols, and applications of two-photon excitation of this compound.

Core Principles of this compound and Two-Photon Excitation

This compound is a coordination complex centered on a ruthenium atom, which acts as the photolabile caging group for the neurotransmitter glutamate.[8][12] The key advantage of this ruthenium-based photochemistry is its ability to be excited by lower-energy photons.

Mechanism of Two-Photon Excitation and Uncaging:

The fundamental principle of two-photon excitation is the near-simultaneous absorption of two long-wavelength (typically NIR) photons by a chromophore.[4][13] The combined energy of these two photons is sufficient to raise the molecule to the same excited state that would be achieved by absorbing a single, higher-energy (e.g., UV or blue) photon. This nonlinear process confines the excitation to a tiny focal volume (less than 1 femtoliter), providing exceptional three-dimensional spatial resolution.[4][13][14]

Upon absorption of two NIR photons (or one visible light photon), the this compound complex enters an excited state that rapidly evolves into a dissociative state.[8][12] This leads to the clean and fast heterolytic cleavage of the bond holding the glutamate molecule, releasing it within nanoseconds.[15][16] The freed glutamate can then bind to its receptors on a neuron, eliciting a physiological response.[8][12]

Quantitative Data and Comparative Analysis

One of the primary advantages of this compound is its high quantum efficiency and significant two-photon absorption cross-section, which allow it to be used at lower concentrations than other popular caged compounds like MNI-glutamate.[8][9] This minimizes off-target effects, such as the blockade of GABAergic transmission, a known issue with MNI-glutamate at concentrations required for effective two-photon uncaging.[8][17]

Table 1: Photochemical Properties of Caged Glutamate Compounds

| Property | This compound | MNI-Glutamate | CDNI-Glu |

| One-Photon Max Absorption (λmax) | ~450-473 nm[8][18] | ~336 nm[19][20] | ~330 nm[20] |

| Optimal 2P Excitation Wavelength | ~800 nm[8] | ~720-730 nm[19][21] | ~720 nm[22] |

| Quantum Yield (Φ or QY) | ~0.13[8][16] | 0.065 - 0.085[19][23] | ~0.5 - 0.6[19] |

| Two-Photon Cross Section (δu) | ~0.14 GM[16] | ~0.06 GM[18][19] | Not Reported |

| Release Speed | < 50 ns[15] | Fast (Implied by rapid currents)[19] | Fast (Implied by rapid currents) |

| GABA-A Receptor Blockade | Significant but less than MNI-Glu[8] | High, significant blockade[8][17] | Not Reported |

GM (Goppert-Mayer units) is the unit for two-photon absorption cross-section.

Table 2: Experimental Parameters for Two-Photon Uncaging

| Parameter | This compound | MNI-Glutamate |

| Typical Concentration (Brain Slices) | 300 µM[8][12] | 2.5 mM - 12 mM[8][18] |

| Laser Power at Sample | 150 - 400 mW[8] | Varies with concentration and depth |

| Pulse/Exposure Duration | 4 - 70 ms[8] | Varies (e.g., 50 ms flashes)[19] |

| Resulting Depolarization Amplitude | 1 - 20 mV[8] | ~0.65 mV (single spine)[24] |

Experimental Protocols

This section outlines a generalized protocol for performing two-photon uncaging of this compound in acute brain slices, combined with whole-cell electrophysiology.

Preparation of Solutions

-

Artificial Cerebrospinal Fluid (aCSF): Prepare standard aCSF, saturate with 95% O2 / 5% CO2.

-

This compound Stock Solution: this compound is water-soluble.[11][15] Prepare a concentrated stock solution (e.g., 20 mM) in water or aCSF. Store frozen at -20°C.

-

Bath Solution: On the day of the experiment, dilute the this compound stock solution into the aCSF to a final working concentration of 300 µM.[8] Protect this solution from light to prevent premature uncaging.[20]

-

Internal Pipette Solution: Use a standard potassium-based or cesium-based internal solution for whole-cell recordings. Include a fluorescent dye like Alexa 594 (100 µM) to visualize cell morphology.[8][25]

Brain Slice Preparation and Electrophysiology

-

Prepare acute brain slices (e.g., from mouse neocortex or hippocampus) using standard vibratome sectioning techniques.

-

Transfer slices to a recording chamber on the microscope stage and continuously perfuse with the this compound-containing aCSF.

-

Establish whole-cell patch-clamp recordings from target neurons (e.g., layer 2/3 or layer 5 pyramidal cells).[8][25]

Two-Photon Microscopy and Uncaging

-

Microscope Setup: Use a two-photon laser-scanning microscope equipped with a pulsed Ti:Sapphire laser.[4][21]

-

Wavelength Selection: Tune the laser to the optimal wavelength for this compound uncaging, approximately 800 nm.[8]

-

Targeting: Use the fluorescent dye in the patch pipette to visualize the neuron's soma and dendritic arbor. Select specific locations for uncaging, such as the soma or an individual dendritic spine.[8][9]

-

Uncaging Parameters:

-

Laser Power: Adjust the laser power at the sample to between 150-400 mW.[8] The required power will depend on the depth of the target and the desired response.

-

Pulse Duration: Apply laser pulses for a duration of 4 ms to 70 ms to evoke responses ranging from subthreshold depolarizations to action potentials.[8]

-

Spatial Multiplexing (Optional): To reliably fire a neuron, the laser beam can be multiplexed using a diffractive optical element (DOE) to create multiple simultaneous uncaging spots around the soma.[8][12]

-

Data Acquisition and Analysis

-

Simultaneously record the neuron's membrane potential or current using the patch-clamp amplifier.

-

Monitor the effect of uncaging, such as excitatory postsynaptic potentials (EPSPs), excitatory postsynaptic currents (EPSCs), or action potentials.[8]

-

To confirm the response is mediated by glutamate receptors, bath-apply antagonists like APV and CNQX, which should block the uncaging-evoked response.[8][12]

Signaling Pathway Activation

The release of glutamate from this compound initiates a canonical excitatory signaling cascade. The uncaged glutamate diffuses across a small volume and binds to postsynaptic ionotropic glutamate receptors (iGluRs), primarily AMPA and NMDA receptors.

Conclusion

This compound stands out as a powerful tool for the optical control of neuronal activity. Its compatibility with visible light and, more importantly, two-photon excitation, provides neuroscientists with a method to stimulate neurons with single-cell and even single-spine precision.[8][9][10] Key advantages include its high quantum efficiency, fast release kinetics, and reduced antagonism of inhibitory circuits compared to older compounds.[8][11] By following detailed experimental protocols, researchers can leverage two-photon uncaging of this compound to dissect the complexities of synaptic integration, plasticity, and neural circuit function with remarkable accuracy.

References

- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two-photon excitation microscopy and its applications in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | Advances in two-photon imaging for monitoring neural activity in behaving mice [frontiersin.org]

- 8. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 10. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Two-photon Microscopy: A powerful tool to observe neuronal activity | Okinawa Institute of Science and Technology OIST [oist.jp]

- 14. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound | Caged glutamate compound| Hello Bio [hellobio.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 24. frontiersin.org [frontiersin.org]

- 25. researchgate.net [researchgate.net]

RuBi-Glutamate: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of RuBi-Glutamate, a ruthenium-based caged compound for the rapid, light-mediated release of the neurotransmitter glutamate. This document details its absorption and emission characteristics, uncaging efficiency, and the experimental protocols required for its characterization and application in neuroscience and drug development.

Photophysical Properties of this compound

This compound is designed for one- and two-photon excitation, offering significant advantages over traditional UV-light sensitive caged compounds, including deeper tissue penetration and reduced phototoxicity.[1][2] Its key photophysical parameters are summarized below.

One-Photon Absorption and Uncaging

| Parameter | Value | Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | ~450 - 473 | 473 | [1] |

| Molar Extinction Coefficient (ε) | >4,000 M⁻¹cm⁻¹ | 473 | [1] |

| Quantum Yield of Uncaging (Φu) | ~0.13 | 473 | [1] |

Two-Photon Absorption and Uncaging

| Parameter | Value | Wavelength (nm) | Reference |

| Optimal Excitation Wavelength | ~800 | 800 | [1] |

| Two-Photon Uncaging Cross-Section (δu) | 0.11 GM | 770 | [3] |

| Two-Photon Uncaging Cross-Section (δu) | 0.29 GM | 860 | [3] |

Experimental Protocols

Measurement of the Absorption Spectrum

Objective: To determine the one-photon absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer. Due to its light sensitivity, this should be done in a darkened room or with the vial wrapped in aluminum foil.[4]

-

Working Solution: Dilute the stock solution with the same buffer to a concentration that results in an absorbance value between 0.1 and 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law. A typical concentration for initial measurements would be in the low micromolar range.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the this compound. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 300-600 nm). This will be subtracted from the sample measurement.

-

Sample Measurement: Empty the blank cuvette, rinse it with the this compound working solution, and then fill it with the working solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. Identify the wavelength at which the highest absorbance is recorded; this is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of the Uncaging Quantum Yield (Φu)

Objective: To quantify the efficiency of glutamate photorelease from this compound upon one-photon absorption. This protocol is a generalized approach and can be adapted based on available equipment.

Materials:

-

This compound solution of known concentration and absorbance at the excitation wavelength.

-

A calibrated light source (e.g., a laser or a filtered lamp) with a known photon flux at the excitation wavelength (e.g., 473 nm).

-

A method for quantifying the released glutamate, such as High-Performance Liquid Chromatography (HPLC) or an enzymatic assay.

-

Actinometer solution (a chemical system with a well-known quantum yield, e.g., potassium ferrioxalate) for light source calibration.

-

Reaction vessel or cuvette.

Procedure:

-

Light Source Calibration (Actinometry):

-

Irradiate the actinometer solution with the light source under the same conditions that will be used for the this compound sample.

-

Measure the photochemical reaction of the actinometer (e.g., spectrophotometrically) to determine the photon flux of the light source.

-

-

Sample Irradiation:

-

Place the this compound solution in the reaction vessel and irradiate it with the calibrated light source for a defined period.

-

Ensure that the solution is well-mixed during irradiation if necessary.

-

To avoid significant depletion of the caged compound, it is advisable to keep the photoconversion below 10-20%.

-

-

Quantification of Photoproduct:

-

After irradiation, quantify the amount of released glutamate using a sensitive and calibrated analytical method like HPLC.

-

-

Calculation of Quantum Yield:

-

The uncaging quantum yield (Φu) is calculated as the number of glutamate molecules released divided by the number of photons absorbed by the this compound solution.

-

The number of absorbed photons can be calculated from the incident photon flux (determined by actinometry) and the absorbance of the this compound solution at the excitation wavelength.

-

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling Pathway

Upon photorelease, glutamate binds to and activates postsynaptic glutamate receptors, initiating downstream signaling cascades. The primary ionotropic receptors are AMPA and NMDA receptors, which are ligand-gated ion channels. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity.

Caption: Glutamate signaling pathway activated by photoreleased glutamate.

Experimental Workflow for this compound Uncaging in a Neuroscience Context

The following diagram illustrates a typical workflow for using this compound to optically stimulate neurons in a brain slice preparation.

References

A Technical Guide to the Quantum Efficiency of RuBi-Glutamate Photorelease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photochemical properties of RuBi-Glutamate, a ruthenium-based caged compound designed for the precise spatiotemporal release of glutamate. We focus on its quantum efficiency, a critical parameter for applications in neuroscience and pharmacology, and provide detailed experimental protocols and comparative data to facilitate its integration into research workflows.

Introduction to this compound

This compound ([Ru(bpy)₂(PMe₃)(Glu)]) is a novel caged glutamate compound that utilizes ruthenium photochemistry for the rapid, light-induced release of the excitatory neurotransmitter glutamate.[1] Unlike traditional caged compounds that often require UV light for activation, this compound can be excited by visible wavelengths for one-photon (1P) uncaging and near-infrared (NIR) light for two-photon (2P) excitation.[2][3] This feature is highly advantageous for biological applications, as it minimizes phototoxicity and allows for deeper tissue penetration.[1] Key attributes of this compound include its high quantum efficiency, rapid photorelease kinetics, and reduced off-target effects compared to other commonly used caged glutamates like MNI-Glutamate.[2][4] These properties make it a powerful tool for the photoactivation of neurons and dendritic spines with single-cell or even single-spine precision.[2]

Core Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. This compound exhibits a favorable combination of a high absorption cross-section in the visible spectrum and a high quantum yield of uncaging.[2]

The process begins with the absorption of a photon (hν), which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state.[1] This state rapidly evolves into a dissociative state, leading to the heterolytic cleavage of the ruthenium-glutamate bond.[2] This single photochemical step is exceptionally fast, releasing glutamate in under 50 nanoseconds.[1][4]

Quantitative Photochemical Data

The performance of this compound is quantitatively defined by its quantum yield, extinction coefficient, and two-photon uncaging cross-section. The following tables summarize these key metrics and provide a comparison with other widely used caged glutamate compounds.

Table 1: One-Photon (1P) Properties of Caged Glutamates

| Compound | Max Absorption (λ_max) | Extinction Coefficient (ε) at λ_max | Quantum Yield (QY) |

| This compound | ~450 nm | >4,000 M⁻¹cm⁻¹ (at 473 nm)[2] | ~0.13 - 0.14[2][5] |

| MNI-Glutamate | ~336 nm | 4,500 M⁻¹cm⁻¹[6] | 0.065 - 0.085[7] |

| MDNI-Glutamate | ~330 nm | 6,400 M⁻¹cm⁻¹[7] | ~0.5[7][8] |

Table 2: Two-Photon (2P) Properties of Caged Glutamates

| Compound | Optimal 2P Wavelength | Two-Photon Uncaging Cross-Section (δ_u) |

| This compound | 800 nm[2] | ~0.14 GM[1] |

| MNI-Glutamate | ~720-730 nm[7] | 0.06 GM[1][7] |

| MDNI-Glutamate | ~720 nm | ~0.06 GM[7] |

| Bhc-Glutamate | Not Reported | 50 GM (but slow release)[6][7] |

| DEAC450-Glutamate | 900 nm | 0.5 GM[7][9] |

Note: GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocols for measuring the quantum yield of this compound and its application in two-photon uncaging experiments.

The determination of the photorelease quantum yield (QY) involves quantifying the number of glutamate molecules released per photon absorbed.

Methodology:

-

Preparation: Prepare solutions of this compound and a chemical actinometer (e.g., [Ru(bpy)₂(py)₂]²⁺) with known quantum yield in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[1][5]

-

Irradiation: Irradiate both the sample and the actinometer solution under identical conditions using a collimated, monochromatic light source, such as a high-power LED centered at 450 nm.[1]

-

Analysis: Monitor the photoreaction by measuring the change in the UV-Vis absorption spectrum over time. The formation of the photoproduct (free glutamate and the ruthenium aquo-complex) is quantified.

-

Calculation: The photon flux is determined from the photochemical reaction of the actinometer. The quantum yield of this compound is then calculated by comparing the number of moles of photoproduct formed to the number of photons absorbed by the sample.

This protocol describes the use of this compound to activate individual neurons or dendritic spines in acute brain slices.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from mouse neocortex) according to standard protocols.[5]

-

Electrophysiology: Obtain whole-cell patch-clamp recordings from visually identified neurons (e.g., Layer 2/3 pyramidal cells).[5] The internal solution may contain a fluorescent dye (e.g., Alexa 594) for visualization.[10]

-

Compound Application: Perfuse the brain slice with artificial cerebrospinal fluid (ACSF) containing this compound at a working concentration of approximately 300 µM for two-photon experiments.[2][5]

-

Two-Photon Stimulation: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to the optimal wavelength (e.g., 800 nm).[2] Focus the laser beam to a diffraction-limited spot on the target structure (e.g., a dendritic spine or soma).

-

Uncaging and Recording: Deliver brief laser pulses (e.g., 70 ms duration, 150-400 mW power at the sample) to photorelease glutamate.[2] Record the resulting excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) via the patch pipette.

-

Pharmacological Validation: To confirm that the recorded responses are mediated by glutamate receptors, bath apply antagonists such as APV and CNQX, which should block the uncaging-evoked response.[2][11]

Advantages in Drug Development and Neuroscience Research

The superior photochemical properties of this compound translate into significant practical advantages:

-

Reduced Phototoxicity: The use of visible and NIR light instead of UV light minimizes damage to living tissue, enabling long-term experiments.[1]

-

Lower Working Concentrations: Due to its high quantum efficiency, this compound can be used at lower concentrations (e.g., 300 µM) than MNI-glutamate (which often requires 2.5 mM or higher for effective 2P uncaging).[2]

-

Minimized Off-Target Effects: The lower required concentration significantly reduces the non-specific blockade of GABAergic transmission, a known issue with MNI-glutamate at high concentrations.[2]

-

High Spatiotemporal Resolution: The rapid release kinetics (<50 ns) and the precision of two-photon excitation allow for the stimulation of neuronal activity that closely mimics natural synaptic transmission.[1][4]

Conclusion

This compound represents a significant advancement in the field of caged compounds. Its high quantum yield, rapid photorelease, and excitation by biologically benign wavelengths of light make it an exceptional tool for neuroscientists and pharmacologists. The data and protocols presented in this guide demonstrate its utility for precisely controlling neuronal activity, offering a reliable and efficient method for investigating neural circuits and screening compounds that modulate glutamatergic signaling.

References

- 1. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. This compound | Caged glutamate compound| Hello Bio [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 9. higleylab.org [higleylab.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unlocking Neural Circuits: A Technical Guide to RuBi-Glutamate for Advanced Neuroscience Research

For Immediate Release

A comprehensive overview of Ruthenium-bipyridine-trimethylphosphine-Glutamate (RuBi-Glutamate), a powerful tool for the precise spatiotemporal control of neuronal activity. This guide details its advantages over traditional caged compounds, provides in-depth experimental protocols, and presents key data for researchers, scientists, and drug development professionals.

In the intricate landscape of neuroscience, the ability to selectively activate specific neurons or even individual dendritic spines is paramount to understanding neural circuitry and its role in behavior and disease. This compound has emerged as a superior photosensitive "caged" glutamate compound, offering significant advantages for researchers employing one-photon and two-photon uncaging techniques. This technical guide explores the core benefits of this compound, offering a detailed examination of its properties, experimental applications, and a comparative analysis with other commonly used compounds.

Core Advantages of this compound

This compound, a novel compound based on ruthenium photochemistry, allows for the precise release of glutamate upon light stimulation.[1][2][3] Its unique properties address several limitations of previous caged compounds, making it an invaluable tool for modern neuroscience research.

Key benefits include:

-

Visible Light Excitation: Unlike many caged compounds that require UV light for activation, this compound can be excited by visible wavelengths, reducing the potential for photodamage to living tissue.[2][3]

-

Two-Photon Compatibility: It exhibits a high two-photon absorption cross-section, enabling highly localized glutamate release deep within scattering brain tissue with single-spine precision.[1][2][3]

-

High Quantum Efficiency: this compound boasts a high quantum efficiency, meaning that a large fraction of the absorbed photons leads to the release of glutamate.[1][2] This allows for the use of lower concentrations and laser powers, further minimizing phototoxicity.

-

Reduced GABAergic Blockade: A significant advantage of this compound is its comparatively lower antagonism of GABAergic transmission compared to widely used compounds like MNI-glutamate.[1][2] This is crucial for studies investigating the interplay of excitatory and inhibitory circuits.

Quantitative Comparison of Caged Compounds

The selection of a caged glutamate compound is critical for the success of an experiment. The following table summarizes key quantitative data comparing this compound with MNI-Glutamate, another commonly used caged compound.

| Parameter | This compound | MNI-Glutamate | Source |

| Effective Two-Photon Uncaging Concentration | 300 µM | 2.5 mM | [1][2] |

| Inhibition of Evoked GABAergic IPSCs (at 300 µM) | ~50% | ~83% | [1][2] |

| Inhibition of Evoked GABAergic IPSCs (at effective concentration) | ~50% (at 300 µM) | ~97% (at 2.5 mM) | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the application of this compound in neuroscience experiments, based on established research.

Protocol 1: Two-Photon Glutamate Uncaging in Brain Slices

Objective: To photostimulate individual neurons or dendritic spines in acute brain slices.

Materials:

-

Acute brain slices (e.g., from mouse neocortex)

-

Artificial cerebrospinal fluid (ACSF)

-

This compound

-

Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:sapphire)

-

Whole-cell patch-clamp electrophysiology setup

-

Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)

Methodology:

-

Prepare acute brain slices and allow them to recover in ACSF.

-

Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with ACSF.

-

Bath-apply this compound to the ACSF at a final concentration of 300 µM.[1][2][3]

-

Establish a whole-cell patch-clamp recording from a target neuron, including a fluorescent dye in the internal solution to visualize the cell's morphology.

-

Tune the two-photon laser to an appropriate wavelength for this compound excitation (e.g., 800 nm).[3]

-

Focus the laser beam to a small spot on the soma or a specific dendritic spine of the recorded neuron.

-

Deliver short laser pulses (e.g., 1-4 ms) to uncage glutamate and elicit postsynaptic potentials or action potentials.[2]

-

Record the resulting electrical activity using the patch-clamp amplifier.

Protocol 2: In Vivo Two-Photon Glutamate Uncaging

Objective: To stimulate single dendritic spines in the neocortex of a living animal.

Methodology:

-

Prepare the animal for in vivo imaging and electrophysiology, including craniotomy and durotomy over the brain region of interest.

-

Apply a solution containing a high concentration of a caged glutamate compound (e.g., 20 mM MNI-glutamate, as this compound protocols in vivo are less established but would follow similar principles) and a fluorescent dye to the cortical surface.[4]

-

Allow the compound to diffuse into the brain tissue.

-

Perform in vivo whole-cell recordings from neurons in the superficial layers of the cortex.[4]

-

Use a two-photon microscope to locate and target individual dendritic spines.

-

Deliver precise laser pulses to uncage glutamate at the targeted spine and record the evoked excitatory postsynaptic currents (2pEPSCs).[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in this compound research, the following diagrams illustrate key pathways and experimental flows.

Caption: Photorelease of glutamate from this compound and subsequent neuronal activation.

Caption: A typical experimental workflow for two-photon uncaging of this compound.

Caption: Glutamatergic signaling cascade initiated by this compound uncaging.

Conclusion

This compound represents a significant advancement in the field of neuroscience, providing a tool for the precise and minimally invasive control of neuronal activity. Its favorable photophysical properties and reduced impact on inhibitory neurotransmission make it an ideal choice for a wide range of applications, from mapping synaptic circuits to investigating the mechanisms of synaptic plasticity. This guide provides a foundational understanding of this compound's advantages and a practical framework for its implementation in the laboratory. As research continues to push the boundaries of our understanding of the brain, tools like this compound will be instrumental in illuminating the complexities of neural function.

References

- 1. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

Mapping Neuronal Circuits with Unprecedented Precision: A Technical Guide to RuBi-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of neuronal circuits forms the basis of all brain function. To decipher this complexity, neuroscientists require tools that can manipulate neural activity with high spatial and temporal precision. RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged-glutamate) has emerged as a powerful asset for photostimulation, enabling the targeted release of the excitatory neurotransmitter glutamate to activate individual neurons or even single dendritic spines.[1][2][3][4] This guide provides an in-depth overview of this compound, its mechanism of action, key quantitative properties, detailed experimental protocols, and its application in mapping neuronal circuits, offering a technical resource for researchers in neuroscience and drug development.

Introduction to Caged Compounds and this compound

Caged compounds are biologically active molecules rendered temporarily inert by a photolabile protecting group, or "cage".[5] High-intensity light of a specific wavelength cleaves this cage, releasing the active molecule in a spatially and temporally controlled manner. In neuroscience, caged glutamate is used to mimic synaptic transmission and map the connections between neurons.[6]

This compound is a novel caged compound based on ruthenium photochemistry.[1][2] Unlike traditional caged compounds like MNI-glutamate which require UV light for activation, this compound can be uncaged using visible (one-photon excitation) or near-infrared (two-photon excitation) light.[1][2][4] This property presents significant advantages, including deeper tissue penetration and reduced phototoxicity, making it an ideal tool for studying neuronal circuits in living brain slices.[2][3] Its high quantum efficiency allows for its use at low concentrations, minimizing off-target effects such as the blockade of GABAergic transmission, a common issue with other caged glutamates.[1][2][3][4]

Mechanism of Action: One- and Two-Photon Uncaging

The core of this compound's function lies in its ruthenium-based cage. Upon absorption of sufficient light energy, the bond holding the glutamate molecule is cleaved, a process known as photolysis. This photorelease is clean and rapid, occurring within nanoseconds.[2][3]

One-Photon Excitation

A single photon of visible light (e.g., 473 nm) carries enough energy to break the bond and release glutamate.[1][2] This method is effective for activating larger groups of neurons.

Two-Photon Excitation

Two-photon (2P) excitation uses a pulsed near-infrared laser (e.g., 800 nm).[1][7] Two photons must arrive nearly simultaneously at the fluorophore to be absorbed, and their combined energy equals that of a single higher-energy (e.g., UV range) photon.[8] The probability of this simultaneous absorption is non-linear and is highest at the focal point of the laser, where photon density is maximal.[9][10] This inherent property provides three-dimensional spatial confinement, allowing for the activation of single neurons or even subcellular compartments like individual dendritic spines with micrometer precision.[1][2][3]

Quantitative Data and Comparison

The efficacy of a caged compound is determined by several key photophysical and pharmacological parameters. This compound exhibits favorable properties compared to other commonly used caged glutamates, such as MNI-glutamate.

| Parameter | This compound | MNI-Glutamate | Bhc-Glutamate |

| Excitation Type | 1-Photon & 2-Photon | 1-Photon & 2-Photon | 2-Photon Optimized |

| 1P λmax | ~473 nm[1][2] | ~350 nm | N/A |

| 2P Optimal λ | 800 nm[1][7] | 720-730 nm[5] | ~750 nm |

| Quantum Yield (Φ) | ~0.13[1][2] | 0.065 - 0.085[5] | 0.019[5][11] |

| Extinction Coeff. (ε) | >4,000 M⁻¹cm⁻¹ at 473 nm[1][2] | Not Reported | Not Reported |

| 2P Cross-Section (δu) | Not Reported | 0.06 GM at 730 nm[5] | 0.50 GM[5][11] |

| Working [C] (1P) | 5 - 30 µM[1][7] | Higher concentrations needed | N/A |

| Working [C] (2P) | 300 µM[1][2][7] | 2.5 mM[2] | Not Reported |

| Effect on GABA IPSCs | ~50% block at 300 µM[2] | ~97% block at 2.5 mM[2] | Not Reported |

| Release Speed | < 50 ns[3] | Fast | Fast |

Experimental Protocols

Here we outline a generalized protocol for using this compound for two-photon neuronal circuit mapping in acute brain slices.

Slice Preparation

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold slicing solution using a vibratome.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature before use.

This compound Loading and Electrophysiology

-

Transfer a recovered slice to the recording chamber of a two-photon microscope.

-

Continuously perfuse the slice with oxygenated ACSF.

-

Bath-apply this compound to the ACSF at a final concentration of 300 µM for two-photon experiments.[1][2][7] Crucially, protect the preparation from ambient light to prevent premature uncaging. [5][12]

-

Obtain a whole-cell patch-clamp recording from a target neuron. The internal solution may contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.

-

To map excitatory inputs, hold the neuron in voltage-clamp at the reversal potential for inhibition (approx. -70 mV). To map inhibitory inputs, hold at the reversal potential for excitation (approx. 0 mV).

Two-Photon Uncaging and Data Acquisition

-

Tune the Ti:Sapphire laser to the optimal wavelength for this compound, approximately 800 nm.[1][7]

-

Define a grid of stimulation points around the patched neuron.

-

Deliver short laser pulses (e.g., 1-10 ms) at each point in the grid to uncage this compound.[3]

-

Record the postsynaptic currents (PSCs) evoked in the patched neuron following photostimulation at each point.

-

The presence of a time-locked PSC indicates a functional synaptic connection between a neuron at the stimulation site and the recorded neuron.

-

To confirm the responses are mediated by glutamate, the glutamate receptor antagonists APV (for NMDA receptors) and CNQX (for AMPA receptors) can be bath-applied, which should block the evoked currents.[2][7][13]

Glutamate Receptor Signaling Pathway

The glutamate released from this compound activates postsynaptic glutamate receptors, initiating a signaling cascade. Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[14][15][16]

-

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels. The primary subtypes are AMPA, NMDA, and Kainate receptors.[16][17] Upon glutamate binding, they open to allow cation influx (primarily Na⁺ and Ca²⁺), leading to rapid membrane depolarization, which is the basis of fast excitatory synaptic transmission.[17][18]

-

Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems.[14][15][16] For example, Group I mGluRs activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium stores.[15]

Conclusion and Future Directions

This compound provides a superior method for the optical control of neuronal activity. Its excitation by visible and near-infrared light, combined with high quantum yield and reduced antagonism of inhibitory circuits, makes it an invaluable tool for precisely mapping functional neuronal connectivity.[1][2][3][4] For drug development professionals, this technology offers a platform to probe the effects of novel compounds on specific synaptic connections within a complex circuit, providing a deeper understanding of drug mechanisms of action. Future advancements may focus on developing spectrally distinct caged compounds to allow for simultaneous, independent control of multiple neurotransmitter systems, further enhancing our ability to dissect the complexities of the brain.

References

- 1. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]

- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Multiphoton Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. ijbs.com [ijbs.com]

Methodological & Application

Application Notes and Protocols for RuBi-Glutamate Two-Photon Uncaging in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of RuBi-Glutamate in two-photon (2P) uncaging experiments on brain slices. This compound is a caged glutamate compound that offers significant advantages for the precise spatiotemporal release of glutamate, enabling the study of synaptic function, dendritic integration, and neural circuit mapping with high fidelity.

Introduction to this compound

This compound (Ruthenium-bipyridine-trimethylphosphine-Glutamate) is a photolabile compound that releases glutamate upon excitation by visible or two-photon light sources.[1][2] It possesses a high quantum efficiency, allowing for effective uncaging at lower concentrations compared to other commonly used caged compounds like MNI-glutamate.[1][2][3] A key advantage of this compound is its reduced antagonism of GABAergic transmission, a common issue with other caged glutamates that can complicate the interpretation of experimental results.[1][2][3] Two-photon excitation of this compound provides excellent spatial resolution, enabling the activation of individual dendritic spines with physiological kinetics.[1][2][3][4]

Key Experimental Parameters

Successful two-photon uncaging experiments with this compound depend on the precise control of several key parameters. The following table summarizes typical experimental values derived from published studies.

| Parameter | Value | Notes | Source |

| This compound Concentration | 300 µM | Sufficient for generating reliable functional responses with two-photon excitation. | [1] |

| Two-Photon Excitation Wavelength | 800 nm | Optimal wavelength for two-photon uncaging of this compound. | [1][5] |

| Laser Power | 150–400 mW (on sample) | Power should be calibrated to elicit physiological responses without causing photodamage. | [1] |

| Laser Pulse Duration | ~70 ms | Can be adjusted to control the amount of glutamate released. | [1] |

| Spatial Resolution (Lateral, XY) | ~0.8 µm | High spatial resolution allows for the targeting of individual dendritic spines. | [1] |

| Spatial Resolution (Axial, Z) | ~1.9 µm | [6] |

Signaling Pathway and Experimental Workflow

Glutamate Receptor Activation Pathway

Two-photon uncaging of this compound releases glutamate, which then binds to and activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors. This leads to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).

References

- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of RuBi-Glutamate for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RuBi-Glutamate, a ruthenium-based caged glutamate compound, in in vitro studies. This compound offers significant advantages for researchers studying glutamatergic signaling due to its high quantum efficiency and activation by visible light, which minimizes phototoxicity and allows for deeper tissue penetration compared to UV-sensitive caged compounds.[1][2][3]

Introduction

This compound is a photolabile molecule that, upon illumination with visible light (one-photon excitation) or near-infrared light (two-photon excitation), rapidly releases glutamate.[4][5] This property allows for precise spatial and temporal control over the activation of glutamate receptors on neurons and other cells in vitro.[5][6] Its ability to be used at lower concentrations compared to other caged compounds like MNI-glutamate helps to mitigate off-target effects, such as the blockade of GABAergic transmission.[1][5]

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is dependent on the experimental paradigm, specifically whether one-photon or two-photon excitation is employed. The following tables summarize the recommended concentrations based on published in vitro studies.

Table 1: Recommended Concentrations for this compound in In Vitro Studies

| Application | Recommended Concentration Range | Notes | Source |

| Two-Photon Uncaging | 300 µM - 800 µM | 300 µM is sufficient for reliable functional responses in neocortical pyramidal neurons.[1][4] 800 µM has also been used for calcium imaging and uncaging experiments.[7] | [1][4][7] |

| One-Photon Uncaging | 5 µM - 30 µM | Reliable responses can be generated at 30 µM.[1] Concentrations as low as ~5 µM have also been shown to be effective.[1] | [1] |

Table 2: Pharmacological Effects and Controls

| Parameter | Concentration | Observation | Control Measures | Source |

| GABAergic Transmission | 300 µM | Significant reduction (around 50%) of evoked GABAergic IPSCs.[1] Minimal effect on spontaneous excitatory PSCs at -65 mV.[1][4] | Use the lowest effective concentration. Consider co-application of GABA receptor agonists if preserving inhibitory tone is critical. Compare with MNI-glutamate which shows a more pronounced blockade.[1] | [1][4] |

| Glutamate Receptor Specificity | 300 µM | Uncaging-evoked depolarizations are blocked by glutamate receptor antagonists. | Co-application of APV (NMDA receptor antagonist) and CNQX (AMPA/kainate receptor antagonist) to confirm the response is mediated by glutamate receptors.[1][6] | [1][6] |

| Spontaneous Postsynaptic Currents (PSCs) | 300 µM | No significant effect on the average amplitude, frequency, or rise time of spontaneous excitatory PSCs at a holding potential of -65 mV.[4] A statistically significant reduction in the frequency of miniature PSCs was observed at +40 mV.[4] | Monitor spontaneous activity before and after this compound application. | [4] |

Experimental Protocols

Protocol 1: One-Photon Uncaging of this compound in Neuronal Cell Culture

This protocol describes the application of this compound for activating glutamate receptors on cultured neurons using a single-photon light source.

Materials:

-

This compound

-

Cultured neurons (e.g., primary cortical or hippocampal neurons)

-

Artificial cerebrospinal fluid (ACSF) or other suitable recording buffer

-

Light source (e.g., 473 nm laser, LED) coupled to the microscope

-

Electrophysiology rig for patch-clamp recording

-

Glutamate receptor antagonists (APV, CNQX)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in the recording buffer to make a concentrated stock solution (e.g., 10 mM). Protect the stock solution from light.

-

Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with the recording buffer.

-

Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Bath Application of this compound: Dilute the this compound stock solution into the perfusion buffer to the final desired concentration (e.g., 30 µM).[1] Allow the solution to equilibrate in the recording chamber for several minutes.

-

Light Stimulation: Position the light spot over the soma or dendrites of the recorded neuron. Deliver brief pulses of light (e.g., 1-10 ms) to uncage glutamate.

-

Record Cellular Response: Record the resulting depolarization or inward current.

-

Control Experiment: To confirm the specificity of the response, add glutamate receptor antagonists (e.g., 40 µM APV and 20 µM CNQX) to the bath and repeat the light stimulation.[1][6] The response should be significantly reduced or abolished.

Protocol 2: Two-Photon Uncaging of this compound in Brain Slices

This protocol outlines the use of this compound for high-resolution activation of glutamate receptors on individual dendritic spines in acute brain slices.

Materials:

-

This compound

-

Acute brain slices (e.g., from mouse neocortex or hippocampus)

-

ACSF, oxygenated with 95% O2 / 5% CO2

-

Two-photon laser scanning microscope (Ti:Sapphire laser tuned to ~800 nm)

-

Electrophysiology rig for patch-clamp recording

-

Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)

-

Glutamate receptor antagonists (APV, CNQX)

Procedure:

-

Slice Preparation: Prepare acute brain slices according to standard laboratory protocols. Allow slices to recover in oxygenated ACSF.

-

Transfer to Recording Chamber: Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF.